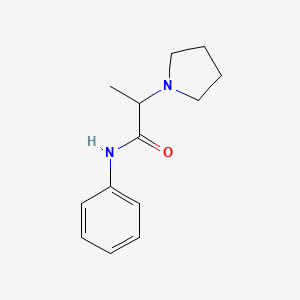

N-phenyl-2-(pyrrolidin-1-yl)propanamide

Description

N-Phenyl-2-(pyrrolidin-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a phenyl group at the nitrogen atom and a pyrrolidine ring at the second carbon. This structure combines aromatic, amide, and cyclic amine functionalities, enabling diverse interactions with biological targets. The pyrrolidine moiety enhances lipid solubility and binding affinity to proteins, while the phenyl group contributes to π-π stacking interactions in target binding sites. Its versatility makes it a scaffold for drug development across therapeutic areas.

Properties

IUPAC Name |

N-phenyl-2-pyrrolidin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(15-9-5-6-10-15)13(16)14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGDDPOWECEJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Agent Efficiency

Comparative studies of coupling agents reveal significant differences in reaction efficiency:

| Coupling Agent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | DIPEA | 57 | >95 |

| DCC | CH₂Cl₂ | DMAP | 45 | 88 |

| EDCl/HOBt | THF | Triethylamine | 38 | 82 |

HATU outperforms carbodiimide-based agents due to its superior activation of carboxylic acids, particularly for sterically hindered substrates. The use of DIPEA (ethyldiisopropylamine) as a base minimizes side reactions, such as epimerization at the α-carbon of the propanoic acid derivative.

Solvent and Temperature Effects

Optimal solvent systems were identified through empirical testing:

-

DMF : Enhances reagent solubility and reaction rate but complicates purification.

-

THF : Yields lower conversions due to poor solubility of the pyrrolidine-containing acid.

-

DCM : Suitable for acyl chloride methods but requires rigorous drying to prevent hydrolysis.

Reactions performed at room temperature (25°C) achieved higher yields than those conducted under reflux, likely due to reduced thermal decomposition of the activated intermediate.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.45–7.30 (m, 5H, Ar-H),

-

δ 6.85 (br s, 1H, NH),

-

δ 3.40–3.20 (m, 4H, pyrrolidine-CH₂),

-

δ 2.95–2.75 (m, 1H, CH),

-

δ 2.60–2.40 (m, 2H, CH₂),

-

δ 1.90–1.70 (m, 4H, pyrrolidine-CH₂).

LCMS (ESI+) :

-

m/z 233.2 [M + H]⁺ (calculated for C₁₃H₁₈N₂O: 232.14).

HPLC :

Chiral Resolution Considerations

While the target compound lacks stereocenters, related analogs with α-chiral centers require supercritical fluid chromatography (SFC) for enantiomer separation. For example, (S)-enantiomers of similar propanamides were resolved using a Chiralpak IB column with 5–50% IPA/CO₂ gradients.

Scalability and Industrial Relevance

Kilogram-Scale Production

Pilot-scale syntheses employ continuous flow reactors to enhance safety and reproducibility:

Green Chemistry Alternatives

Recent advances explore enzyme-mediated amidation using lipases (e.g., CAL-B) in ionic liquids:

-

Solvent : [BMIM][PF₆]

-

Conversion : 78% after 24 hours.

-

Advantage : Eliminates toxic coupling agents and reduces waste.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticonvulsant Activity

N-phenyl-2-(pyrrolidin-1-yl)propanamide has been primarily investigated for its anticonvulsant properties. Preclinical studies have demonstrated its efficacy in several seizure models:

| Seizure Model | Efficacy | Dose (mg/kg) |

|---|---|---|

| Maximal Electroshock (MES) | Potent protection against seizures | 15, 30, 60 |

| Subcutaneous Pentylenetetrazole (PTZ) | Significant reduction in seizure severity | 15, 30, 60 |

| 6-Hz Test | Synergistic interaction with valproic acid | 15, 30, 60 |

In these models, AS-1 exhibited a favorable safety margin compared to traditional antiepileptic drugs (AEDs) like valproic acid (VPA), indicating its potential as a new therapeutic option for drug-resistant epilepsy .

Pharmacological Profiles

The pharmacological profile of this compound reveals its multitargeted nature:

| Pharmacological Activity | Description |

|---|---|

| Anticonvulsant | Effective in various seizure models |

| Antinociceptive | Exhibits pain-relieving properties |

| Neuroprotective | Potential to protect neurons from damage |

Research has shown that AS-1 not only acts as an anticonvulsant but also possesses anti-inflammatory and neuroprotective properties, making it a candidate for treating multiple neurological conditions .

Case Studies

Several case studies highlight the clinical relevance of this compound:

Case Study 1: Efficacy in Drug-resistant Epilepsy

A study involving mice demonstrated that AS-1 significantly reduced seizure frequency and severity in models of drug-resistant epilepsy induced by PTZ. The compound was administered at varying doses, showing dose-dependent efficacy and minimal side effects compared to standard AEDs .

Case Study 2: Combination Therapy

In another investigation, the combination of AS-1 with VPA was evaluated. Results indicated a synergistic effect, enhancing the anticonvulsant efficacy beyond that of either drug alone. This suggests that AS-1 could be beneficial as an adjunct therapy in patients with refractory epilepsy .

Mechanism of Action

The mechanism of action of N-phenyl-2-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain receptors or enzymes, leading to its observed pharmacological effects. The compound may interact with ion channels or neurotransmitter receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Aromatic Group Modifications

- Phenyl vs. Acridine/Benzothiazole : Substituting phenyl with acridine () or benzothiazole () shifts activity from anticonvulsant to DNA-binding or enzyme inhibition, respectively. The acridine derivatives exhibit strong topoisomerase I inhibition due to intercalation , while benzothiazole enhances BuChE selectivity .

- Fluorophenyl Groups : Fluorination () improves metabolic stability and target affinity, a common strategy in analgesic design .

Amine Substituent Variations

- Pyrrolidine vs. Dioxopyrrolidine : The lactam (2,5-dioxopyrrolidine) in anticonvulsant hybrids () may enhance hydrogen bonding vs. the basic pyrrolidine, influencing CNS penetration .

- Pyrrolidine in FLT3 Inhibitors : The pyrrolidine in (Z)-N-(5-...)propanamide () contributes to binding FLT3 kinase's hydrophobic pocket, critical for AML efficacy .

Propanamide Chain Modifications

- Linker Flexibility : Ethyl-pyrrolidine linkers () reduce gastric toxicity in anti-inflammatory agents, suggesting spacer groups mitigate side effects .

- Trifluoromethylthio Substituents : highlights synthetic versatility, though the electron-withdrawing CF₃S group may alter pharmacokinetics vs. pyrrolidine .

Pharmacological Trends

- Anticancer Potential: Acridine derivatives () and FLT3 inhibitors () demonstrate the scaffold’s adaptability to oncology targets.

- Neuroactive Applications : Pyrrolidine-propanamide hybrids show promise in CNS disorders (anticonvulsant, MAO-B inhibition) due to blood-brain barrier permeability .

- Safety Profiles : Compounds like 4f () emphasize reduced toxicity through structural optimization, a critical consideration for NSAID alternatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-2-(pyrrolidin-1-yl)propanamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, analogs like N-(4-ethynylphenyl)-3-(pyrrolidin-1-yl)propanamide are prepared by reacting pyrrolidine with activated esters (e.g., chloroacetyl chloride), followed by purification via column chromatography. Key characterization includes:

- 1H/13C NMR to confirm proton environments and carbon frameworks .

- HRMS for molecular weight validation .

- IR spectroscopy to verify amide C=O stretches (~1670 cm⁻¹) .

Q. How is the crystal structure of this compound derivatives resolved?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. For example, a related compound, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(pyrrolidin-1-yl)carbothioylsulfanyl]propanamide, was resolved in monoclinic space group P21/c with unit cell parameters a = 12.0652 Å, b = 16.0831 Å, and β = 101.899° . Data collection involves ω scans on diffractometers (e.g., Stoe IPDS 2), with absorption corrections applied .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl/pyrrolidine rings) affect bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:

- Pyridine vs. Phenyl C-region analogs : Replacing phenyl with pyridine in TRPV1 antagonists alters binding affinity due to electronic effects .

- Substituent Position : Fluorine at the para position enhances metabolic stability, while methylsulfonamide groups improve solubility .

- Table : Comparative bioactivity of analogs:

| Substituent (R) | IC50 (nM) | Reference |

|---|---|---|

| 3-Fluoro-4-(methylsulfonamido)phenyl | 0.8 | |

| 4-(tert-Butyl)phenyl | 5.2 |

Q. How can stereochemical ambiguities in this compound derivatives be resolved?

- Methodological Answer : Use Rogers' η parameter or Flack's x parameter in crystallography to determine enantiomorph polarity. For near-centrosymmetric structures, x is preferred over η to avoid false chirality indications . Experimental validation via chiral HPLC or circular dichroism (CD) is recommended for non-crystalline samples.

Q. How to address contradictions in biological data across studies (e.g., varying IC50 values)?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>98% via HPLC). For example, discrepancies in TRPV1 antagonist IC50 values may arise from differences in membrane potential assays vs. calcium imaging . Replicate studies under identical conditions and apply statistical tools (e.g., ANOVA) to confirm significance.

Q. What computational methods predict the binding mode of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) are used. For instance, benzoxazole derivatives with pyrrolidine-propanamide motifs showed G-quadruplex DNA binding via π-π stacking and hydrogen bonding, validated by UV spectroscopy and in silico models .

Technical Challenges in Characterization

Q. Why do some synthetic routes yield low quantities of this compound?

- Methodological Answer : Side reactions (e.g., over-alkylation) or steric hindrance from bulky substituents reduce yields. Optimize by:

- Using excess pyrrolidine (2.5 eq.) to drive amide formation .

- Employing microwave-assisted synthesis to accelerate reaction kinetics .

Q. How to handle hygroscopicity or instability during storage?

- Methodological Answer : Store under inert gas (N2/Ar) at -20°C in amber vials. For hygroscopic analogs like 3-(pyrrolidin-1-yl)propanamide, lyophilization improves stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.